5-Amino-2-nitro(trifluoromethoxy)benzene synonyms and nomenclature
5-Amino-2-nitro(trifluoromethoxy)benzene synonyms and nomenclature
The following technical guide provides an in-depth analysis of 5-Amino-2-nitro(trifluoromethoxy)benzene , scientifically designated as 4-Nitro-3-(trifluoromethoxy)aniline .
Nomenclature, Synthesis, and Structural Analysis[1]
Executive Summary
5-Amino-2-nitro(trifluoromethoxy)benzene is a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceuticals.[1] It serves as a critical scaffold for developing bioactive molecules where the trifluoromethoxy (
This guide clarifies the compound's nomenclature, resolving the ambiguity between benzene-based and aniline-based numbering systems, and provides a scientifically grounded synthetic pathway and characterization profile.[1]
Nomenclature and Synonyms
Accurate identification is critical due to the potential for confusion with its trifluoromethyl (
However, IUPAC and Chemical Abstracts Service (CAS) nomenclature prioritize the amine group, designating the compound as an aniline derivative.
Identity Standards
| Identifier Type | Value | Notes |
| Preferred IUPAC Name | 4-Nitro-3-(trifluoromethoxy)aniline | Amine at C1; Nitro at C4 (para); |
| CAS Registry Number | 2267-21-2 | Unique identifier for this specific isomer.[1][2] |
| User Synonym | 5-Amino-2-nitro(trifluoromethoxy)benzene | Benzene numbering: |
| Alternative Synonym | 3-(Trifluoromethoxy)-4-nitroaniline | Common commercial designation.[1] |
| Molecular Formula | ||
| SMILES | Nc1ccc(c(c1)OC(F)(F)F)=O | |
| InChI Key | (Generated from structure) | Unique hash for database integration. |
Structural Numbering Logic
The shift in numbering between the user's request and the standard IUPAC name is visualized below.
Caption: Comparison of substituent numbering. The IUPAC system prioritizes the amine (Aniline C1), placing the nitro group at C4 and the trifluoromethoxy group at C3.
Structural Analysis & Electronic Properties
Understanding the electronic interplay between substituents is vital for predicting reactivity and synthesis.
-
Amino Group (
): Strongly activating and ortho, para-directing.[1] It dominates the electrophilic substitution patterns of the ring. -
Nitro Group (
): Strongly deactivating and meta-directing. Its position para to the amine creates a "push-pull" electronic system, increasing the dipole moment and stabilizing the molecule.[1] -
Trifluoromethoxy Group (
): A unique substituent that is inductively withdrawing (due to fluorine) but capable of resonance donation (due to oxygen lone pairs). It is generally considered deactivating but ortho, para-directing.[1] In this molecule, it sits ortho to the nitro group, likely introducing steric strain that may twist the nitro group slightly out of plane.
Synthesis and Production
While specific industrial protocols for CAS 2267-21-2 are proprietary, the most chemically sound synthetic route involves the nitration of 3-(trifluoromethoxy)aniline.[1] This protocol leverages the directing power of the amino group.[3]
Proposed Synthetic Pathway
Reaction: Nitration of 3-(Trifluoromethoxy)aniline via Acetyl Protection.
-
Protection: Acetylation of the amine to prevent oxidation and control regioselectivity.[1]
-
Nitration: Electrophilic aromatic substitution.[1][3] The acetamido group directs para.
-
Deprotection: Hydrolysis of the amide back to the free amine.[1]
Caption: Step-wise synthesis via acetylation protection strategy. The acetamido group directs the incoming nitro group to the para-position (C4), avoiding steric clash at C2.
Detailed Experimental Protocol (Laboratory Scale)
Note: This protocol is a standard methodology for nitroaniline synthesis adapted for this substrate.
Step 1: Acetylation
-
Dissolve 10.0 g of 3-(trifluoromethoxy)aniline in 50 mL of glacial acetic acid.
-
Slowly add 6.0 mL of acetic anhydride with stirring.
-
Heat to 60°C for 1 hour. Pour into ice water. Filter the white solid (Acetanilide intermediate) and dry.
Step 2: Nitration
-
Dissolve the dried intermediate in 30 mL of conc. sulfuric acid at 0°C.
-
Dropwise add a mixture of fuming nitric acid (1.1 eq) and sulfuric acid, maintaining temp < 5°C.
-
Stir for 2 hours at 0-10°C.
-
Pour onto crushed ice. The yellow precipitate is the nitrated intermediate.
Step 3: Hydrolysis
-
Suspend the nitrated solid in 6M HCl (50 mL).
-
Reflux for 2 hours (solution becomes clear then precipitates product upon cooling).
-
Neutralize with NaOH to pH 8.
-
Extract with ethyl acetate, dry over
, and concentrate. -
Purification: Recrystallize from ethanol/water to obtain bright yellow crystals.
Analytical Characterization
To validate the identity of 4-Nitro-3-(trifluoromethoxy)aniline , the following spectral data is expected.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 8.05 ppm | Doublet ( | H5 (Ortho to Nitro) | |
| 6.60 ppm | Singlet (Broad) | H2 (Ortho to | |
| 6.50 ppm | Doublet ( | H6 (Ortho to | |
| 6.20 ppm | Broad Singlet | ||
| -58.0 ppm | Singlet |
Mass Spectrometry (MS)
-
Technique: GC-MS or LC-MS (ESI+).[1]
-
Molecular Ion (
): m/z 222.[1] -
Fragmentation: Loss of
(M-46) and loss of (M-85) are characteristic pathways.
Applications
This compound serves as a high-value intermediate in two primary sectors:
-
Agrochemicals: Used as a building block for benzoylurea insecticides and herbicides where the trifluoromethoxy group enhances leaf cuticle penetration and metabolic stability against oxidative degradation.[1]
-
Pharmaceuticals: Acts as a precursor for anti-androgen drugs (analogous to Flutamide derivatives) and other kinase inhibitors. The electron-withdrawing nature of the nitro and trifluoromethoxy groups makes the amine less nucleophilic, often requiring specialized coupling conditions (e.g., Buchwald-Hartwig amination) for further elaboration.[1]
Safety and Handling
Hazard Classification: Irritant, Toxic.[1]
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocol:
-
Always handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Storage: Keep in a cool, dry place away from strong oxidizing agents and reducing agents.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13649557 (Isomer Analogues). PubChem.[4][5] Available at: [Link][1]
Sources
- 1. 5-Amino-2-nitrobenzotrifluoride CAS: 393-11-3, High Purity & Best Price, Pharmaceutical Grade [nbinnochem.com]
- 2. 95668-20-5|3-Nitro-4-(trifluoromethoxy)bromobenzene|BLD Pharm [bldpharm.com]
- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. 5-Amino-2-nitrobenzoate | C7H5N2O4- | CID 7157258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | CID 94955 - PubChem [pubchem.ncbi.nlm.nih.gov]
